molecular formula C33H47N3O3 B15133287 4-{5,9-dihydroxy-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadecan-14-yl}-N'-[(1Z)-(1H-indol-3-yl)methylidene]pentanehydrazide

4-{5,9-dihydroxy-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadecan-14-yl}-N'-[(1Z)-(1H-indol-3-yl)methylidene]pentanehydrazide

Cat. No.: B15133287
M. Wt: 533.7 g/mol
InChI Key: NSYXTAJIOOWVSE-FEYAVSRUSA-N
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Description

The compound 4-{5,9-dihydroxy-2,15-dimethyltetracyclo[8.7.0.0{2,7}.0{11,15}]heptadecan-14-yl}-N’-[(1Z)-(1H-indol-3-yl)methylidene]pentanehydrazide is a complex organic molecule with a unique structure It features a tetracyclic core with multiple hydroxyl groups and a hydrazide functional group linked to an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{5,9-dihydroxy-2,15-dimethyltetracyclo[8.7.0.0{2,7}.0{11,15}]heptadecan-14-yl}-N’-[(1Z)-(1H-indol-3-yl)methylidene]pentanehydrazide typically involves multiple steps. The starting materials are often commercially available or can be synthesized through established organic reactions. Key steps in the synthesis may include:

  • Formation of the tetracyclic core : This can be achieved through cyclization reactions involving dienes and dienophiles under high-temperature conditions.
  • Introduction of hydroxyl groups : Hydroxylation reactions using reagents such as osmium tetroxide or hydrogen peroxide.
  • Attachment of the hydrazide group : This step involves the reaction of the tetracyclic intermediate with hydrazine derivatives under acidic or basic conditions.
  • Coupling with the indole moiety : The final step involves the condensation of the hydrazide intermediate with an indole aldehyde or ketone under mild conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 4-{5,9-dihydroxy-2,15-dimethyltetracyclo[8.7.0.0{2,7}.0{11,15}]heptadecan-14-yl}-N’-[(1Z)-(1H-indol-3-yl)methylidene]pentanehydrazide can undergo various chemical reactions, including:

  • Oxidation : The hydroxyl groups can be oxidized to ketones or carboxylic acids using reagents such as chromium trioxide or potassium permanganate.
  • Reduction : The hydrazide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
  • Substitution : The indole moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
  • Oxidation : Chromium trioxide, potassium permanganate, or hydrogen peroxide.
  • Reduction : Lithium aluminum hydride, sodium borohydride.
  • Substitution : Nitric acid, halogens (chlorine, bromine).
Major Products:
  • Oxidation : Ketones, carboxylic acids.
  • Reduction : Amines.
  • Substitution : Nitrated or halogenated indole derivatives.

Scientific Research Applications

4-{5,9-dihydroxy-2,15-dimethyltetracyclo[8.7.0.0{2,7}.0{11,15}]heptadecan-14-yl}-N’-[(1Z)-(1H-indol-3-yl)methylidene]pentanehydrazide has several scientific research applications:

  • Chemistry : Used as a building block for the synthesis of more complex molecules.
  • Biology : Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
  • Medicine : Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.
  • Industry : Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 4-{5,9-dihydroxy-2,15-dimethyltetracyclo[8.7.0.0{2,7}.0{11,15}]heptadecan-14-yl}-N’-[(1Z)-(1H-indol-3-yl)methylidene]pentanehydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar compounds to 4-{5,9-dihydroxy-2,15-dimethyltetracyclo[8.7.0.0{2,7}.0{11,15}]heptadecan-14-yl}-N’-[(1Z)-(1H-indol-3-yl)methylidene]pentanehydrazide include:

  • Chenodeoxycholic acid : A bile acid with a similar tetracyclic core structure.
  • Obeticholic acid : A synthetic bile acid derivative with hydroxyl groups and a similar core structure.
  • Dihydrotestosterone : A steroid hormone with a tetracyclic structure and hydroxyl groups.

These compounds share structural similarities but differ in their functional groups and biological activities, highlighting the uniqueness of 4-{5,9-dihydroxy-2,15-dimethyltetracyclo[8.7.0.0{2,7}.0{11,15}]heptadecan-14-yl}-N’-[(1Z)-(1H-indol-3-yl)methylidene]pentanehydrazide .

Properties

Molecular Formula

C33H47N3O3

Molecular Weight

533.7 g/mol

IUPAC Name

(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-N-[(E)-1H-indol-3-ylmethylideneamino]pentanamide

InChI

InChI=1S/C33H47N3O3/c1-20(8-11-30(39)36-35-19-21-18-34-28-7-5-4-6-24(21)28)25-9-10-26-31-27(13-15-33(25,26)3)32(2)14-12-23(37)16-22(32)17-29(31)38/h4-7,18-20,22-23,25-27,29,31,34,37-38H,8-17H2,1-3H3,(H,36,39)/b35-19+/t20-,22+,23-,25-,26+,27+,29-,31+,32+,33-/m1/s1

InChI Key

NSYXTAJIOOWVSE-FEYAVSRUSA-N

Isomeric SMILES

C[C@H](CCC(=O)N/N=C/C1=CNC2=CC=CC=C21)[C@H]3CC[C@@H]4[C@@]3(CC[C@H]5[C@H]4[C@@H](C[C@H]6[C@@]5(CC[C@H](C6)O)C)O)C

Canonical SMILES

CC(CCC(=O)NN=CC1=CNC2=CC=CC=C21)C3CCC4C3(CCC5C4C(CC6C5(CCC(C6)O)C)O)C

Origin of Product

United States

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